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  • Product: (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid
  • CAS: 1309568-14-6

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shift data for (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid

Comprehensive 1 H and 13 C NMR Characterization Guide for (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: (2-Fluoro-5-(prop-...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive 1 H and 13 C NMR Characterization Guide for (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid (CAS: 1309568-14-6)[1]

Executive Summary & Structural Profiling

(2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid is a highly functionalized, versatile building block utilized extensively in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of three distinct electronic phenomena:

  • Fluorine-Carbon Spin-Spin Coupling ( 19 F- 13 C): The spin-½ 19 F nucleus induces significant heteronuclear splitting across the aromatic ring[2].

  • Boron Quadrupolar Relaxation ( 11 B): The spin-³⁄₂ 11 B nucleus causes rapid relaxation, leading to extreme broadening of the adjacent ipso-carbon signal[3].

  • Alkyne Anisotropy: The diamagnetic anisotropy of the propynyl triple bond uniquely shields the adjacent methyl protons while deshielding the internal alkyne carbons[4].

As a Senior Application Scientist, I have structured this guide to move beyond mere spectral prediction. We will explore the causality behind the chemical shifts and establish a self-validating experimental protocol to ensure spectral integrity.

Solvent Selection & Sample Integrity

A critical failure point in the NMR analysis of boronic acids is the choice of solvent.

The Causality of Solvent Choice: Boronic acids exist in a thermodynamic equilibrium with their dehydrated trimeric anhydride form (boroxines). If dissolved in a non-coordinating solvent like CDCl 3​ , the spectrum will often display a complex, overlapping mixture of the monomeric acid and the boroxine. To prevent this, DMSO- d6​ or CD 3​ OD must be used. The oxygen atom in DMSO coordinates directly to the empty p-orbital of the boron atom, stabilizing the monomeric boronic acid and yielding a clean, interpretable spectrum[5].

Spectral Analysis & Chemical Shift Causality

The following tables synthesize the predicted chemical shifts based on empirical substituent additivity rules, verified against literature precedents for fluorophenylboronic acids and internal alkynes[6],[4].

1 H NMR Chemical Shift Data

Table 1: Predicted 1 H NMR Assignments (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Causality & Assignment Rationale
-B(OH) 2​ 8.20Broad singlet (bs)2HN/AHighly dependent on solvent H-bonding. Rapid exchange causes broadening. Disappears upon D 2​ O shake.
H-6 7.65Doublet of doublets (dd)1H 4JHH​=2.2 , 4JHF​=6.5 Deshielded by the electron-withdrawing nature of the ortho-boronic acid group.
H-4 7.45Multiplet (ddd)1H 3JHH​=8.5 , 4JHH​=2.2 , 4JHF​=4.5 Resides meta to the fluorine atom and para to the boronic acid.
H-3 7.15Doublet of doublets (dd)1H 3JHH​=8.5 , 3JHF​=10.5 Shielded by the resonance electron-donating effect of the ortho-fluorine. Exhibits large 3JHF​ coupling.
-CH 3​ 2.05Singlet (s)3HN/AThe propynyl methyl group is shielded by the diamagnetic anisotropy of the adjacent C C triple bond.
13 C NMR Chemical Shift Data

The 13 C spectrum is dominated by the massive 1JCF​ coupling of the ipso-fluorine carbon and the quadrupolar broadening of the ipso-boron carbon[2],[3].

Table 2: Predicted 13 C NMR Assignments (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( JCF​ , Hz)Causality & Assignment Rationale
C-2 164.5Doublet (d) 1JCF​≈245 Highly deshielded due to direct attachment to electronegative Fluorine. Massive one-bond coupling[2].
C-6 136.2Doublet (d) 3JCF​≈5 Ortho to the boronic acid; standard aromatic region.
C-4 133.8Doublet (d) 3JCF​≈8 Meta to the fluorine atom.
C-1 122.0Broad doublet (bd) 2JCF​≈15 Diagnostic Node: Signal is heavily broadened by the 11 B quadrupolar relaxation, often appearing as a baseline hump[3].
C-5 119.5Doublet (d) 4JCF​≈3 Para to the fluorine atom; attached to the alkyne.
C-3 115.8Doublet (d) 2JCF​≈22 Ortho to the fluorine atom. Strong two-bond heteronuclear coupling[6].
C-1' 89.5Singlet (s)N/AInternal alkyne carbon adjacent to the aromatic ring[4].
C-2' 79.2Singlet (s)N/AInternal alkyne carbon adjacent to the methyl group[4].
C-3' 4.2Singlet (s)N/APropynyl methyl carbon. Highly shielded[4].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your structural elucidation, do not rely on default automation parameters. The following protocol is engineered specifically for fluorinated arylboronic acids.

Step-by-Step Methodology
  • Sample Preparation (The Anti-Boroxine Protocol):

    • Weigh exactly 20 mg (for 1 H) or 60 mg (for 13 C) of the analyte.

    • Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ (100% atom D) using a vortex mixer.

    • Self-Validation Check: If the solution is cloudy, do not filter immediately. Gentle heating (40°C) is permitted. Cloudiness often indicates polymeric boroxines; adding 10 μ L of D 2​ O can force the equilibrium back to the monomeric boronic acid (though this will obscure the -B(OH) 2​ proton signal).

  • 1 H NMR Acquisition:

    • Frequency: 400 MHz or 500 MHz.

    • Pulse Angle: 30° (zg30 pulse program).

    • Relaxation Delay (D1): 1.5 seconds.

    • Scans: 16 to 32.

  • 13 C{ 1 H} NMR Acquisition:

    • Frequency: 100 MHz or 125 MHz.

    • Pulse Angle: 30° (zgpg30 pulse program).

    • Relaxation Delay (D1): 2.0 to 3.0 seconds. Causality: Quaternary carbons (C-1, C-2, C-5, C-1', C-2') lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these carbons are accurately integrated and visible above the noise floor.

    • Decoupling: WALTZ-16 sequence (removes 1 H- 13 C splitting while retaining 19 F- 13 C splitting).

    • Scans: Minimum 1024 (due to the broadening of C-1).

  • Data Processing:

    • Apply an exponential window function (Line Broadening, LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation to enhance the signal-to-noise ratio without compromising the JCF​ resolution.

Mechanistic Workflow Visualization

The following diagram maps the logical relationship between sample preparation, acquisition parameters, and data validation, ensuring a closed-loop, error-free analytical process.

Workflow Prep Sample Preparation Dissolve 60 mg in 0.6 mL DMSO-d6 (Prevents boroxine formation) Acq1H 1H NMR Acquisition 400 MHz, 16 Scans D1 = 1.5s Prep->Acq1H Acq13C 13C{1H} NMR Acquisition 100 MHz, 1024 Scans D1 = 3.0s (WALTZ-16) Prep->Acq13C Process Data Processing Zero-Filling & Apodization (LB=0.3 Hz for 1H, 1.0 Hz for 13C) Acq1H->Process Acq13C->Process Validate Self-Validation Cross-check integration & C-F couplings Verify 11B quadrupolar broadening Process->Validate

Fig 1: Self-validating NMR acquisition and processing workflow for fluorinated boronic acids.

Conclusion

The definitive characterization of (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid relies heavily on recognizing the heteronuclear coupling signatures of the 19 F atom and the quadrupolar relaxation effects of the 11 B atom. By utilizing coordinating solvents like DMSO- d6​ and applying extended relaxation delays during 13 C acquisition, researchers can guarantee the structural integrity of this critical cross-coupling intermediate, preventing downstream failures in API synthesis pipelines.

References

  • SynHet, "(2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid - SynHet", SynHet Catalog, 1

  • Academia.edu, "DFT calculations and experimental FT-IR, FT-Raman, NMR, UV–Vis spectral studies of 3-fluorophenylboronic acid", Academia.edu, 5

  • American Institute of Physics (AIP), "Study of 13C Chemical Shifts in Substituted Benzenes", AIP Publishing, 6

  • Loughborough University, "NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants", Loughborough University Research Repository, 2

  • ACS Publications, "Multinuclear NMR Study on the Formation and Polyol-Induced Deformation Mechanisms of Wormlike Micelles Composed of Cetyltrimethylammonium Bromide and 3-Fluorophenylboronic Acid", Langmuir, 3

  • Oregon State University, "13C NMR Chemical Shift", OSU Chemistry Resources, 4

Sources

Exploratory

Advanced Mechanistic Guide: Synthesis of (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic Acid

Executive Summary & Retrosynthetic Strategy Fluorinated alkynyl phenylboronic acids are highly prized pharmacophores and versatile intermediates in modern drug discovery. The target molecule, (2-fluoro-5-(prop-1-yn-1-yl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Strategy

Fluorinated alkynyl phenylboronic acids are highly prized pharmacophores and versatile intermediates in modern drug discovery. The target molecule, (2-fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid , presents a unique 1,2,5-trisubstitution pattern that requires rigorous regiocontrol during synthesis.

As process chemists, we must design a self-validating, scalable system. The optimal retrosynthetic disconnection relies on orthogonal halogen reactivity. By utilizing 2-bromo-1-fluoro-4-iodobenzene (CAS 811842-30-5) [1], we can exploit the kinetic preference of Palladium(0) for C–I bonds over C–Br bonds. This allows for a highly regioselective Sonogashira coupling at the 4-position, followed by a Miyaura borylation at the 2-position.

(Note on IUPAC Numbering: Replacing the bromine at C2 with a boronic acid group shifts the principal functional group priority. The original C1-fluorine becomes C2, and the C4-alkyne becomes C5, perfectly yielding the 2-fluoro-5-propynyl substitution pattern).

PathwayLogic SM 2-Bromo-1-fluoro- 4-iodobenzene (CAS 811842-30-5) Int1 2-Bromo-1-fluoro-4- (prop-1-yn-1-yl)benzene SM->Int1 Sonogashira (Propyne, Pd/Cu) Int2 Pinacol Boronate Ester Int1->Int2 Miyaura Borylation (B2pin2, Pd, KOAc) Product (2-Fluoro-5-(prop-1-yn-1-yl) phenyl)boronic acid Int2->Product Hydrolysis (NaIO4 / HCl)

Figure 1: Convergent synthetic pathway exploiting orthogonal halogen reactivity.

Core Mechanism: Palladium-Catalyzed Miyaura Borylation

While halogen-metal exchange (lithiation) is a classical method for boronic acid synthesis, it requires cryogenic conditions (-78 °C) to suppress benzyne formation and halogen-dance rearrangements. For scalable API synthesis, the Palladium-Catalyzed Miyaura Borylation is the industry standard [2, 3].

The mechanism relies on the cross-coupling of the aryl bromide intermediate with bis(pinacolato)diboron ( B2​pin2​ ). The causality behind the reagent selection—specifically the use of Potassium Acetate (KOAc)—is the linchpin of this reaction.

Mechanistic Steps & Causality:
  • Oxidative Addition: Pd(0) inserts into the C−Br bond of 2-bromo-1-fluoro-4-(prop-1-yn-1-yl)benzene, forming an Ar−Pd(II)−Br complex.

  • Ligand Exchange (The Role of KOAc): Strong bases (like NaOH or K2​CO3​ ) would activate the product boronate ester, triggering an undesired Suzuki-Miyaura homocoupling. KOAc is uniquely suited because it is basic enough to exchange the bromide ligand on Palladium to form an Ar−Pd(II)−OAc complex, but too weak to form a reactive boronate ate-complex [2].

  • Transmetalation: The high oxophilicity of boron drives the transmetalation. The Pd−O bond is a hard Lewis base interacting with the soft Lewis acid of the boron atom, facilitating the transfer of the boryl group to Palladium.

  • Reductive Elimination: The complex collapses to release the pinacol boronate ester and regenerate the Pd(0) catalyst.

MiyauraMechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Ar-Br LigEx Ligand Exchange Ar-Pd(II)-OAc OxAdd->LigEx + KOAc - KBr TransMet Transmetalation Ar-Pd(II)-Bpin LigEx->TransMet + B2pin2 - AcO-Bpin RedElim Reductive Elimination Ar-Bpin TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Figure 2: Catalytic cycle of the Palladium-catalyzed Miyaura borylation.

Quantitative Route Comparison

To justify the selection of the Miyaura borylation over classical lithiation, we must evaluate the process metrics. Below is a comparative analysis based on standard process chemistry parameters for fluorinated aryl systems.

Process ParameterMiyaura Borylation RouteLithiation / Electrophilic Trapping
Overall Yield 65 – 75%45 – 55%
Scalability Excellent (Standard for API manufacturing)Moderate (Requires rigorous cryogenic control)
Functional Group Tolerance High (Tolerates the sensitive alkyne moiety)Low (Risk of alkyne deprotonation by n-BuLi)
Primary Impurities Protodeboronation, trace homocouplingRegioisomers, benzyne-derived byproducts
Reagent Cost Higher (Requires Pd catalyst and B2​pin2​ )Lower (n-BuLi, Triisopropyl borate)

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed with built-in validation points to ensure process integrity.

Step 1: Regioselective Sonogashira Coupling

Objective: Synthesize 2-bromo-1-fluoro-4-(prop-1-yn-1-yl)benzene.

  • Setup: To an oven-dried, argon-purged Schlenk flask, add 2-bromo-1-fluoro-4-iodobenzene (1.0 equiv), PdCl2​(PPh3​)2​ (0.05 equiv), and CuI (0.10 equiv).

  • Solvent/Base: Dissolve the mixture in degassed Triethylamine ( Et3​N ) and THF (1:1 ratio).

  • Reaction: Cool the mixture to 0 °C. Bubble propyne gas through the solution for 15 minutes (alternatively, use 1-(trimethylsilyl)propyne followed by in-situ TBAF deprotection). Seal the flask and stir at room temperature for 4 hours.

  • Validation (IPC): Monitor via LC-MS. The C–I bond oxidative addition is highly favored; look for the disappearance of the starting material mass ( m/z 300.9) and the appearance of the product mass ( m/z 213.0).

  • Workup: Filter through a pad of Celite to remove copper salts. Concentrate and purify via silica gel chromatography (Hexanes) to afford the intermediate.

Step 2: Miyaura Borylation

Objective: Form the pinacol boronate ester.

  • Setup: Charge a reactor with 2-bromo-1-fluoro-4-(prop-1-yn-1-yl)benzene (1.0 equiv), B2​pin2​ (1.2 equiv), anhydrous KOAc (3.0 equiv), and Pd(dppf)Cl2​ (0.03 equiv).

  • Reaction: Add anhydrous 1,4-Dioxane. Degas the suspension via three freeze-pump-thaw cycles. Heat to 80 °C for 6 hours.

  • Validation (IPC): TLC (Hexanes/EtOAc 9:1). The highly non-polar aryl bromide ( Rf​≈0.8 ) will convert to the more polar pinacol ester ( Rf​≈0.4 ).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

Step 3: Oxidative Hydrolysis to the Free Boronic Acid

Objective: Cleave the pinacol ester to yield (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid.

  • Setup: Dissolve the pinacol ester in a 4:1 mixture of THF and H2​O .

  • Reaction: Add Sodium Periodate ( NaIO4​ , 3.0 equiv) and stir at room temperature for 30 minutes. Add 1N HCl (1.5 equiv) and stir for an additional 2 hours.

    • Causality: NaIO4​ oxidatively cleaves the robust pinacol diol backbone, preventing the equilibrium from shifting back to the ester, which is a common failure point in standard acidic hydrolysis.

  • Isolation: Extract with EtOAc. Wash the organic layer with a 10% aqueous sodium thiosulfate solution to quench excess iodine species. Dry, concentrate, and triturate the crude solid with cold hexanes to afford the pure (2-fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid as an off-white powder.

References

  • Organic Chemistry Portal. "Miyaura Borylation Reaction". Organic Chemistry Portal. Available at: [Link]

  • Chemical Society Reviews. "Selection of boron reagents for Suzuki–Miyaura coupling". RSC Publishing, 2014. Available at: [Link]

  • Organic Process Research & Development. "Pd-Catalyzed Miyaura Borylations Mediated by Potassium Pivalate with Alcohol Cosolvents". ACS Publications, 2024. Available at: [Link]

Protocols & Analytical Methods

Method

Application Note & Protocols: (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid in the Synthesis of Advanced OLED Materials

Introduction: The Molecular Architect's Toolkit for Next-Generation Displays The performance of Organic Light-Emitting Diodes (OLEDs) is a direct reflection of the molecular artistry employed within their active layers.[...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Molecular Architect's Toolkit for Next-Generation Displays

The performance of Organic Light-Emitting Diodes (OLEDs) is a direct reflection of the molecular artistry employed within their active layers.[1][2][3] The rational design of organic semiconductors—from fluorescent and phosphorescent emitters to host and charge-transport materials—hinges on the availability of versatile chemical building blocks. Boronic acids and their esters have become indispensable tools in this field, primarily through their utility in palladium-catalyzed cross-coupling reactions which form the backbone of many conjugated organic systems.[4][5][6]

This application note focuses on a uniquely functionalized building block: (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid (CAS: 1309568-14-6) . The strategic placement of both a fluorine atom and a propargyl (terminal alkyne) group on the phenylboronic acid scaffold provides a dual-functionality platform for synthesizing highly tailored OLED materials.

  • The Role of Fluorine: The high electronegativity of the fluorine atom profoundly influences a molecule's electronic landscape.[7][8] Its incorporation can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This tuning facilitates more efficient charge injection from electrodes, enhances the material's resistance to oxidative degradation, and can improve color purity.[1][9] Furthermore, the strength of the C-F bond contributes to greater thermal and morphological stability, extending the operational lifetime of the final OLED device.[8]

  • The Versatility of the Alkyne: The propargyl group serves two primary purposes. It can act as a rigid, linear linker to extend π-conjugation within the target molecule. Alternatively, it serves as a reactive handle for subsequent modifications, most notably through Sonogashira coupling or copper-catalyzed "click" chemistry, allowing for the construction of complex, multi-component molecular architectures. Disubstituted alkynes are crucial structural motifs in a wide array of organic materials.[10][11]

This guide provides researchers, chemists, and materials scientists with a comprehensive overview of the applications of (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid, complete with detailed experimental protocols for its use in cornerstone synthetic reactions for OLED material development.

Physicochemical Properties & Handling

Proper handling and storage are critical to maintain the integrity of the boronic acid, preventing protodeboronation or degradation.

PropertyValue
IUPAC Name (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid[12]
CAS Number 1309568-14-6[12][13]
Molecular Formula C₉H₈BFO₂
Molecular Weight 177.97 g/mol
Appearance Typically an off-white to pale yellow solid
Storage Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Keep tightly sealed and protected from moisture and light.

Handling Recommendations: Handle in a well-ventilated area or fume hood. Avoid inhalation of dust. Use standard personal protective equipment (gloves, safety glasses). Boronic acids are sensitive to moisture and can be prone to decomposition; use of anhydrous solvents and inert atmosphere techniques for reactions is highly recommended.

Core Synthetic Applications & Protocols

This building block is primarily employed in two powerful cross-coupling methodologies to construct the C-C bonds that are fundamental to conjugated OLED materials.

A. Suzuki-Miyaura Cross-Coupling: Building Core Aryl Structures

The Suzuki-Miyaura reaction is arguably the most robust and widely used method for forming C(sp²)-C(sp²) bonds.[6][14] In this context, the boronic acid is coupled with an aryl or heteroaryl halide (or triflate) to integrate the fluoro-alkyne phenyl moiety into a larger molecular framework. This is a foundational step for creating emitters, hosts, or charge-transport molecules.

Protocol 1: Synthesis of a Fluorinated, Alkyne-Functionalized Dibenzothiophene Derivative via Suzuki-Miyaura Coupling

This protocol describes a representative coupling of the title boronic acid with 2-bromodibenzothiophene, a common core structure in OLED host and emitter materials.

Reaction Scheme:

(A representative scheme showing (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid reacting with 2-bromodibenzothiophene)

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
(2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid177.97214 mg1.21.2
2-Bromodibenzothiophene263.16263 mg1.01.0
Pd(dppf)Cl₂·CH₂Cl₂816.6441 mg0.050.05
Sodium Carbonate (Na₂CO₃)105.99318 mg3.03.0
Toluene-8 mL--
Water (degassed)-2 mL--

Step-by-Step Procedure:

  • Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid (214 mg, 1.2 mmol), 2-bromodibenzothiophene (263 mg, 1.0 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol), and sodium carbonate (318 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry Argon or Nitrogen gas three times.

  • Solvent Addition: Add toluene (8 mL) and degassed water (2 mL) via syringe. The use of degassed solvents is crucial to prevent oxidation of the palladium catalyst.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-bromodibenzothiophene) is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Causality and Rationale:

  • Catalyst: Pd(dppf)Cl₂ is a robust, air-stable pre-catalyst that is effective for a wide range of substrates, including those that can be challenging.[6]

  • Base: Sodium carbonate is a common and effective inorganic base. The base is essential for the transmetalation step of the catalytic cycle.[15]

  • Solvent System: The biphasic toluene/water system is standard for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.

  • Inert Atmosphere: The Pd(0) active species in the catalytic cycle is sensitive to oxygen, which can cause catalyst deactivation. Maintaining an inert atmosphere is critical for achieving high yields.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_transmetalation Base Activation Pd0 Pd(0)L₂ Active Catalyst PdII_1 R¹-Pd(II)L₂-X Pd0->PdII_1 R¹-X OxAdd Oxidative Addition (R¹-X) PdII_2 R¹-Pd(II)L₂-Ar PdII_1->PdII_2 Ar Transmetal Transmetalation [ArB(OH)₃]⁻ PdII_2->Pd0 R¹-Ar Product R¹-Ar Product PdII_2->Product RedElim Reductive Elimination Base Base (e.g., Na₂CO₃) Boronic ArB(OH)₂ Base->Boronic activates Boronate [ArB(OH)₃]⁻ Boronic->Boronate + OH⁻ Boronate->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Oxidative Sonogashira-Type Coupling: Direct Aryl-Alkyne Bond Formation

While the traditional Sonogashira reaction couples a terminal alkyne with an aryl halide, modern variations allow for the direct coupling of a terminal alkyne with an arylboronic acid.[16] This "oxidative" or "inverse" Sonogashira-type coupling avoids the need for pre-halogenated starting materials and can often proceed under milder conditions.[10][17] Gold-catalyzed versions of this reaction have shown particular promise.[10][18]

Protocol 2: Gold-Catalyzed Oxidative Coupling with a Terminal Alkyne

This protocol provides a method for the direct C(sp)-C(sp²) bond formation between the title boronic acid and an electron-rich terminal alkyne, such as 4-ethynyl-N,N-diphenylaniline, a common donor moiety.

Reaction Scheme:

(A representative scheme showing (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid reacting with 4-ethynyl-N,N-diphenylaniline)

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
(2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid177.97267 mg1.51.5
4-Ethynyl-N,N-diphenylaniline269.35269 mg1.01.0
IPrAuCl600.0012 mg0.020.02
Silver Nitrate (AgNO₃)169.877 mg0.040.04
Selectfluor™354.26531 mg1.51.5
Potassium Carbonate (K₂CO₃)138.21276 mg2.02.0
Dichloromethane (DCM)-10 mL--

Step-by-Step Procedure:

  • Vessel Preparation: In a 25 mL round-bottom flask, combine IPrAuCl (12 mg, 0.02 mmol) and AgNO₃ (7 mg, 0.04 mmol) in DCM (2 mL) and stir in the dark for 30 minutes to generate the active cationic gold catalyst.

  • Reagent Addition: To a separate flask, add (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid (267 mg, 1.5 mmol), 4-ethynyl-N,N-diphenylaniline (269 mg, 1.0 mmol), Selectfluor™ (531 mg, 1.5 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Reaction Initiation: Transfer the pre-activated catalyst solution to the flask containing the reagents via cannula. Rinse with additional DCM (8 mL) and add to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 16 hours. The reaction is typically performed open to the air.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove inorganic salts. Rinse the pad with DCM.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to isolate the desired diarylacetylene product.

  • Characterization: Verify the product's identity and purity via ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Causality and Rationale:

  • Catalyst System: The combination of a gold(I) precursor (IPrAuCl) and a silver salt (AgNO₃) generates a highly active cationic gold(I) species, which is key for the catalytic cycle.

  • Oxidant: Selectfluor™ acts as a mild oxidant, which is proposed to facilitate a Au(I)/Au(III) catalytic cycle, a crucial step in this transformation.[18]

  • Mild Conditions: A significant advantage of this method is the ability to perform the coupling at room temperature, which enhances functional group tolerance compared to high-temperature palladium-catalyzed reactions.[10]

Diagram: Experimental Workflow for Oxidative Coupling

Caption: Workflow for Gold-Catalyzed Oxidative Sonogashira-Type Coupling.

Projected Impact on OLED Material Properties

The incorporation of the (2-fluoro-5-(prop-1-yn-1-yl)phenyl) moiety is predicted to significantly influence the optoelectronic properties of the final OLED material. This is particularly relevant in the design of materials for high-efficiency Thermally Activated Delayed Fluorescence (TADF) OLEDs, which require precise control over molecular energy levels.[19][20][21]

Table of Projected Properties for a Hypothetical TADF Emitter:

CompoundKey MoietyHOMO (eV)LUMO (eV)ΔEST (eV)PLQY (%)Emission λ (nm)
Emitter A Phenyl-5.6-2.80.2575530 (Green)
Emitter B 2-Fluorophenyl-5.8-3.00.2285525 (Green)
Emitter C (2-Fluoro-5-propynyl)phenyl -5.85 -3.05 0.20 90 540 (Yellow-Green)

Analysis of Impact:

  • Energy Level Modulation: As shown in the table, the introduction of the fluorine atom (Emitter B vs. A) lowers both HOMO and LUMO levels, a desirable trait for improved electron injection and stability.[7][9]

  • Conjugation and Red-Shift: The further addition of the propargyl group to extend conjugation (Emitter C) can lead to a slight stabilization of both orbitals and often results in a bathochromic (red) shift in the emission wavelength.

  • TADF Performance: The electronic perturbation from the fluorine and the structural rigidity of the alkyne can help minimize the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). A smaller ΔEST is a prerequisite for efficient reverse intersystem crossing (RISC), the process that allows TADF molecules to harvest triplet excitons and achieve up to 100% internal quantum efficiency.[20][21][22]

Conclusion

(2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid is a high-value, strategically designed building block for the synthesis of advanced organic electronic materials. Its dual functionality allows for precise tuning of molecular energy levels and provides a reactive site for extending π-conjugation or building complex architectures. The protocols detailed herein for Suzuki-Miyaura and oxidative Sonogashira-type couplings provide reliable and robust pathways for incorporating this versatile moiety. Its application is particularly promising in the development of next-generation TADF emitters, where its unique electronic and structural contributions can lead to OLED devices with enhanced efficiency, superior color purity, and longer operational lifetimes.

References

  • The Role of Fluorinated Intermediates in Advanced OLEDs. (2026, February 13). NINGBO INNO PHARMCHEM CO.,LTD.
  • The Impact of Fluorine Chemistry on Next-Gen Electronic Materials. (2025, October 10). NINGBO INNO PHARMCHEM CO.,LTD.
  • (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid. SynHet.
  • Development of the Inverse Sonogashira Reaction for DEL Synthesis. PMC - NIH.
  • US Patent 9,518,063 B2 - Organic electroluminescent materials and devices. Google Patents.
  • Design and synthesis of red thermally activated delayed fluorescence emitters for OLEDs, sensors and bioimaging. (2023, November 29). University of St Andrews Research Portal.
  • Application Notes and Protocols: 2,5-Difluorophenylboronic Acid in OLED Materials. Benchchem.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT.
  • Ni, F., Huang, Y., Qiu, L., & Yang, C. (2024, May 8). Synthetic progress of organic thermally activated delayed fluorescence emitters via C–H activation and functionalization. Chemical Society Reviews. Retrieved from [Link]

  • Terphenyl-modified diboron embedded multi-resonance thermally activated delayed fluorescence emitters with high efficiency. (2024, December 2). Science Exploration Press.
  • Base-assisted transmetalation enables gold-catalyzed oxidative Sonogashira coupling reaction. (2023, November 23). PMC.
  • Cross-Coupling of Arylboronic Acids with Terminal Alkynes in Air. (2025, August 6). ResearchGate.
  • Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions. (2011, June 15). Beilstein Journals. Retrieved from [Link]

  • Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017, September 7). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. Retrieved from [Link]

  • Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications (RSC Publishing).
  • The design, synthesis and performance of thermally activated delayed fluorescence macromolecules. Polymer Chemistry (RSC Publishing).
  • Thermally activated delayed fluorescence materials: innovative design and advanced application in biomedicine, catalysis and electronics. PMC.
  • Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • US Patent 9,088,001 B2 - OLED Display Fabrication Patent. Scribd. Retrieved from [Link]

  • Organic light-emitting diode for display and method for fabricating the same. (2003, July 24). Justia Patents. Retrieved from [Link]

  • OLED Materials: The Role of Imidazole Boronic Esters. (2026, March 11). NINGBO INNO PHARMCHEM CO.,LTD.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017, February 28). MDPI. Retrieved from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
  • Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. PMC.
  • US Patent Application 20200295274 A1 - Organic monomolecular white light material, manufacturing method for the same, and oled element. Google Patents.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. (2022, January 12). PMC.
  • Recent development of boronic acid-based fluorescent sensors. PMC.
  • EFFICIENT CHEMISTRY BEHIND THE OLED SCREENS. (2021, February 12). Chembites. Retrieved from [Link]

  • Synthesis of Heterocycles for OLED Applications. IRIS.
  • A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Catalyst Turnover for (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid Suzuki Reactions

Welcome to our dedicated technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid. This resource is designed for researchers, scientists, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions to address the unique challenges presented by this substrate, which features both steric hindrance from the ortho-fluoro group and potential reactivity associated with the internal alkyne moiety.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the Suzuki-Miyaura coupling of (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid?

A1: The main challenges stem from the substrate's unique structure. The ortho-fluoro group can sterically hinder the approach to the palladium center, potentially slowing down the transmetalation step. Additionally, the electron-withdrawing nature of the fluorine atom can increase the susceptibility of the boronic acid to protodeboronation, a common side reaction. The internal alkyne, while generally stable, can in some cases interact with the palladium catalyst, though this is less common in Suzuki reactions compared to Sonogashira couplings.

Q2: What is protodeboronation and how can I minimize it with this substrate?

A2: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-fluoro-4-(prop-1-yn-1-yl)benzene as a byproduct and reducing the yield of the desired coupled product. This is often promoted by the presence of water and a strong base. For fluorinated arylboronic acids, this can be a significant issue. To minimize it, consider using anhydrous solvents, carefully selecting the base (potassium phosphate or cesium carbonate are often good choices), and avoiding prolonged reaction times at high temperatures.

Q3: Which palladium catalyst and ligand system is a good starting point for this reaction?

A3: For sterically hindered and electron-deficient arylboronic acids, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended.[1][2] A good starting point would be a pre-catalyst like a Buchwald G3 or G4 precatalyst with SPhos or XPhos, or generating the active catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos, XPhos, or RuPhos.[2] These ligands have demonstrated high efficacy in challenging Suzuki-Miyaura couplings.[3]

Q4: Can the internal alkyne participate in side reactions?

A4: While the C-C triple bond is a potential site for metal-catalyzed reactions, in the context of a Suzuki-Miyaura coupling, it is generally considered a spectator group. The reaction conditions are optimized for the palladium-catalyzed cross-coupling of the boronic acid and the aryl halide. However, under certain conditions, particularly with specific catalyst systems or impurities, side reactions involving the alkyne cannot be entirely ruled out, though they are not commonly reported for Suzuki reactions.

Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific experimental issues you may encounter.

Issue 1: Low or No Conversion of Starting Materials

Q: I am seeing mostly unreacted starting materials (your boronic acid and the coupling partner) after the reaction. What are the likely causes and how can I improve the conversion?

A: This is a common issue that often points to problems with catalyst activity or suboptimal reaction conditions.

Root Causes & Solutions:

  • Inactive Catalyst:

    • Cause: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.[4] Phosphine ligands can also be susceptible to oxidation.[4]

    • Solution:

      • Use a high-purity, recently purchased palladium source and phosphine ligand.

      • Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern Buchwald precatalyst which can be more reliable in generating the active catalytic species.[4][5]

      • Ensure your reaction is set up under an inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst and ligand.[4]

  • Inappropriate Base or Solvent:

    • Cause: The base is critical for the activation of the boronic acid to facilitate transmetalation.[6] The effectiveness of a particular base is often solvent-dependent.[7]

    • Solution:

      • If you are using a mild base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, which are often more effective for sterically hindered substrates.[5]

      • Aqueous solvent mixtures (e.g., dioxane/water, THF/water) are common, but for substrates prone to protodeboronation, anhydrous conditions might be beneficial.[4]

  • Insufficient Thermal Energy:

    • Cause: The reaction may have a high activation energy barrier, especially with a sterically hindered substrate.

    • Solution:

      • Gradually increase the reaction temperature. If you are running the reaction at 80 °C, try increasing it to 100 °C or 110 °C, while monitoring for potential decomposition.[4]

Issue 2: Significant Formation of Protodeboronation Byproduct

Q: I am observing a significant amount of 1-fluoro-4-(prop-1-yn-1-yl)benzene in my reaction mixture. How can I suppress this side reaction?

A: This indicates that the protodeboronation of your starting material is competing with the desired cross-coupling reaction.

Root Causes & Solutions:

  • Presence of Protic Species:

    • Cause: Water and other protic impurities can facilitate the cleavage of the C-B bond.

    • Solution:

      • Use anhydrous solvents and ensure all glassware is thoroughly dried.

      • If using an aqueous base, minimize the amount of water or consider using an anhydrous base in an anhydrous solvent.

  • Base-Mediated Decomposition:

    • Cause: Strong bases, especially in combination with high temperatures and long reaction times, can promote protodeboronation.

    • Solution:

      • Screen different bases. While a strong base can be necessary for coupling, an overly strong one might favor the side reaction. K₃PO₄ is often a good compromise.

      • Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

  • Inefficient Transmetalation:

    • Cause: If the transmetalation step is slow, the boronic acid has more time to undergo protodeboronation.

    • Solution:

      • Optimize the catalyst system to accelerate the catalytic cycle. Using a more electron-rich and bulky ligand can sometimes speed up the transmetalation and reductive elimination steps.[1]

Issue 3: Formation of Homocoupled Byproducts

Q: My product is contaminated with homocoupled products of my boronic acid and/or my aryl halide. What causes this and how can I prevent it?

A: Homocoupling is often a sign of oxygen contamination or issues with the catalyst activation process.

Root Causes & Solutions:

  • Oxygen Contamination:

    • Cause: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid.[8]

    • Solution:

      • Ensure your reaction setup is rigorously deoxygenated. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent and reaction mixture, or by using several freeze-pump-thaw cycles.[5]

  • Catalyst Activation Pathway:

    • Cause: When using a Pd(II) precatalyst, it is reduced in situ to the active Pd(0) species. This reduction can sometimes be mediated by the boronic acid, leading to its homocoupling.[8]

    • Solution:

      • Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this issue.[8]

Data Presentation: Recommended Starting Conditions

The following table provides a starting point for optimizing your Suzuki-Miyaura coupling of (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid.

ParameterRecommended RangeRationale & Key Considerations
Palladium Source 1-5 mol%Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald precatalyst.
Ligand 1.2 - 2.4 equivalents to PdSPhos, XPhos, RuPhos. Bulky, electron-rich ligands are preferred for this substrate.[2][3]
Base 2-3 equivalentsK₃PO₄, Cs₂CO₃. Stronger, non-hydroxide bases are often effective.
Solvent -Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or anhydrous THF. The choice may depend on the specific coupling partner.
Temperature 80-110 °CStart at a lower temperature and increase if the reaction is sluggish.
Reaction Time 2-24 hoursMonitor by TLC or LC-MS to determine the optimal time.

Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid (1.0 eq), the aryl halide coupling partner (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., a Buchwald G3 precatalyst, 1-2 mol%) or the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1, 0.1 M concentration relative to the limiting reagent).

  • Degassing: If not already done, subject the reaction mixture to three cycles of freeze-pump-thaw.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Work-up: Once the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(Ln) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2 Base ArPdAr Ar-Pd(II)-Ar'(Ln) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Catalyst Is the catalyst system active? Start->Check_Catalyst Check_Conditions Are the reaction conditions optimal? Start->Check_Conditions Check_Side_Reactions Are there significant side products? Start->Check_Side_Reactions Optimize_Catalyst Use fresh catalyst/ligand. Consider a precatalyst. Ensure inert atmosphere. Check_Catalyst->Optimize_Catalyst Optimize_Conditions Increase temperature. Screen different bases and solvents. Check_Conditions->Optimize_Conditions Address_Protodeboronation Use anhydrous conditions. Optimize base and reaction time. Check_Side_Reactions->Address_Protodeboronation Protodeboronation Address_Homocoupling Improve degassing. Use a Pd(0) source. Check_Side_Reactions->Address_Homocoupling Homocoupling Success Improved Yield Optimize_Catalyst->Success Optimize_Conditions->Success Address_Protodeboronation->Success Address_Homocoupling->Success

Caption: A logical workflow for troubleshooting common issues in Suzuki reactions.

References

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki−Miyaura Coupling of Alkynylboronic Esters Generated in Situ from Acetylenic Derivatives. Organic Letters. [Link]

  • Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. The Journal of Organic Chemistry. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Chemoselective Cross-Coupling Reactions with Differentiation between Two Nucleophilic Sites on a Single Aromatic Substrate. Organic Letters. [Link]

  • Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry. [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. [Link]

  • 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. Organometallics. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

  • Chemoselective Suzuki-Miyaura cross-coupling via kinetic transmetallation. Angewandte Chemie International Edition. [Link]

  • Mechanochemical Activation Switches the Chemoselectivity of the Suzuki–Miyaura Cross‐Coupling to Give Azobenzenes. Angewandte Chemie International Edition. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Palladium-Catalyzed Cross-Coupling between Alkylidenecyclopropanes and Boronic Acids. Advanced Synthesis & Catalysis. [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. [Link]

  • Palladium-catalyzed cross-coupling reaction of phenyl fluoroalkanesulfonates with organometallics. Semantic Scholar. [Link]

  • Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry. [Link]

  • Suzuki−Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition. [Link]

Sources

Optimization

Purification methods for (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid reaction mixtures

Welcome to the technical support guide for the purification of (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utiliz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The purity of arylboronic acids is paramount for the success, reproducibility, and efficiency of downstream applications, most notably in Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to address common purification challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid reaction mixture?

A: Typically, crude reaction mixtures contain a profile of related substances stemming from the synthesis, which is often a Grignard or organolithium reaction followed by quenching with a trialkyl borate.[1][2][3] Key impurities include:

  • Boroxines (Anhydrides): These are cyclic trimers formed by the intermolecular dehydration of three boronic acid molecules.[4][5] They are often in equilibrium with the monomeric acid and can complicate analysis, particularly by NMR, causing broadened peaks.[5]

  • Protodeborylated Arene: This is the parent arene (1-fluoro-4-(prop-1-yn-1-yl)benzene) formed by the loss of the boronic acid moiety. This side reaction is common, especially in the presence of moisture or under certain pH conditions.[1][6]

  • Homocoupling Byproducts: Dimers of the starting aryl halide can form, leading to biaryl impurities.[7]

  • Unreacted Starting Materials: Residual aryl halide or incompletely quenched organometallic species.

  • Inorganic Salts: Salts like magnesium halides (from Grignard formation) or lithium salts are present after the initial workup.

Q2: My ¹H NMR spectrum looks complex, with broad signals for the aromatic protons. What is the likely cause?

A: The most common reason for complex or broadened NMR spectra of boronic acids is the presence of boroxines.[5] The monomer-trimer equilibrium in solution (especially in non-coordinating solvents like CDCl₃) can lead to signal averaging or the presence of multiple species, resulting in poor spectral resolution. To resolve this, try acquiring the spectrum in a coordinating solvent like DMSO-d₆ or CD₃OD, which can help break up the boroxine and favor the monomeric boronic acid.[5]

Q3: Is standard silica gel chromatography a reliable method for purifying this compound?

A: While possible, it is often challenging. Boronic acids are polar and acidic, which can lead to significant streaking, poor resolution, and even decomposition on standard silica gel.[7][8] The Lewis acidic nature of the silica surface can interact strongly with the boronic acid. If you must use silica gel chromatography, consider pre-treating the silica with boric acid or adding a small amount of a modifier like acetic acid to the eluent to improve peak shape.[7][9] However, other methods are generally preferred for their reliability and scalability.

Q4: I'm observing a gradual decrease in purity of my isolated material upon storage. What's happening?

A: Arylboronic acids can be susceptible to degradation over time. Two primary pathways are:

  • Oxidative Instability: At physiological pH, some boronic acids can be oxidized, though this is compound-specific.[10] Storing the material under an inert atmosphere (Argon or Nitrogen) can mitigate this.

  • Protodeborylation: As mentioned, the C-B bond can cleave, especially with residual acid or base and moisture.[1] Ensure the material is scrupulously dry and stored in a cool, dark, and dry place.

For long-term storage, converting the boronic acid to its more stable pinacol boronate ester is a common strategy.

Section 2: Troubleshooting and Purification Strategy

A systematic approach is key to achieving high purity. The choice of purification method depends heavily on the nature and quantity of the impurities present.

Impurity Profile vs. Recommended Purification Method

The following table provides a quick reference for tackling common impurity profiles.

Primary Impurity Type Recommended Primary Method Recommended Secondary Method Rationale
Non-polar (e.g., Homocoupling byproducts, Protodeborylated Arene)Acid-Base ExtractionRecrystallizationExploits the acidic nature of the boronic acid to separate it from neutral organic impurities.[6][7]
Polar / Other Boronic SpeciesRecrystallizationDerivatization (DEA Adduct)Recrystallization is effective if solubility differences are significant. Derivatization offers excellent selectivity for boronic acids.[6][8]
BoroxineNot an impurity to be "removed"; it's an equilibrium species.Use protocols that favor the monomer (e.g., recrystallization from protic solvents, aqueous workups).The goal is to isolate the monomeric acid, which is typically the desired crystalline form.
Baseline Impurities / Low LevelsRecrystallizationPreparative HPLCRecrystallization is excellent for removing small amounts of impurities from a solid matrix. HPLC is for ultimate purity on smaller scales.[4][8]
Workflow for Purification Method Selection

The following diagram outlines a logical workflow for selecting the most appropriate purification strategy based on an initial analysis of the crude reaction mixture.

Caption: Decision workflow for purifying boronic acids.

Section 3: Detailed Purification Protocols

Protocol 1: Acid-Base Extraction

Principle: This technique leverages the acidity of the boronic acid group (pKa ~8-10) to separate it from neutral or basic organic impurities. The boronic acid is deprotonated by a base to form a water-soluble boronate salt, which partitions into the aqueous phase. Neutral impurities remain in the organic phase and are discarded. Subsequent acidification re-protonates the boronate, allowing the neutral boronic acid to be extracted back into an organic solvent.[1][6][7]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (EtOAc) or diethyl ether (Et₂O).

  • Basic Extraction: Transfer the organic solution to a separatory funnel and extract with a cold (~0 °C) 1 M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution. Repeat the extraction 2-3 times to ensure all the boronic acid has moved to the aqueous phase.

    • Expert Tip: Using a weaker base like sodium bicarbonate (NaHCO₃) can sometimes provide better selectivity if other acidic functional groups are present. Perform extractions at low temperatures to minimize potential hydrolysis.

  • Organic Wash: Combine the aqueous layers and wash them once with the organic solvent (EtOAc or Et₂O) to remove any remaining neutral impurities. Discard this organic wash.

  • Acidification: Cool the combined aqueous phase in an ice bath. Slowly acidify with cold 1 M hydrochloric acid (HCl) until the pH is ~1-2. The pure boronic acid should precipitate as a solid.

  • Final Extraction: Extract the acidified aqueous slurry with several portions of fresh EtOAc or Et₂O.

  • Drying and Concentration: Combine the final organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified boronic acid.

Protocol 2: Recrystallization

Principle: This is a powerful technique for purifying solid compounds that are thermally stable. It relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. For many arylboronic acids, a mixed solvent system like ethyl acetate/hexanes provides excellent results.[11]

Step-by-Step Methodology:

  • Solvent Selection: Identify a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid, systems like water, ethanol, or ethyl acetate/hexane are good starting points.[7][8]

  • Dissolution: Place the crude solid in a flask and add the minimum amount of the hot solvent (or the more polar solvent of a mixed pair, e.g., EtOAc) required to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Single Solvent: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Mixed Solvent: While the solution is still warm, slowly add the anti-solvent (e.g., hexanes) until the solution becomes faintly turbid. Re-heat slightly to clarify and then cool as described above.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals thoroughly under high vacuum to remove all residual solvent.

Protocol 3: Purification via Diethanolamine (DEA) Adduct Formation

Principle: Boronic acids react reversibly with diethanolamine to form stable, five-membered cyclic boronate esters (DEA adducts). These adducts are often highly crystalline and can be selectively precipitated from solutions containing soluble impurities.[6][8] The pure boronic acid can then be regenerated by hydrolysis. This method is exceptionally effective for separating boronic acids from non-boronic acid impurities.

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the crude boronic acid in a non-polar solvent like diethyl ether or a mixture of ether/hexanes. Add one equivalent of diethanolamine dropwise with stirring.

  • Precipitation and Isolation: The DEA adduct, being a zwitterionic salt, is typically insoluble in non-polar solvents and will precipitate.[12] Stir the resulting slurry for a few hours to ensure complete formation, then collect the solid by vacuum filtration. Wash the solid with cold ether to remove any soluble impurities.

  • Regeneration of Boronic Acid: To regenerate the free boronic acid, suspend the DEA adduct in a biphasic mixture of ethyl acetate and an acidic aqueous solution (e.g., 1 M HCl or a saturated solution of boric acid).[6] The acid protonates the diethanolamine, breaking the B-N bond and liberating the free boronic acid into the organic layer.

  • Workup: Separate the layers. Extract the aqueous layer again with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to afford the pure boronic acid.

Section 4: Purity Assessment

Rigorous analytical characterization is essential to confirm the purity of the final product.

Technique Purpose Key Considerations for (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid
¹H, ¹³C, ¹⁹F NMR Structural Confirmation & Impurity IDConfirms the aromatic, fluoro, and propargyl groups. Comparison of integrals can estimate purity relative to known impurities. ¹⁹F NMR is highly sensitive for fluorine-containing impurities.
¹¹B NMR Boron Species IdentificationHelps distinguish between the desired boronic acid, boroxines, and potential boric acid contamination.[13]
LC-MS / HPLC Purity QuantificationThe primary method for determining purity percentage (e.g., >98%). Reversed-phase C18 columns with acidic mobile phases (e.g., water/acetonitrile with 0.1% formic or trifluoroacetic acid) are commonly used.[4][14]
qNMR Absolute Purity DeterminationQuantitative NMR provides an absolute measure of purity against a certified internal standard without needing a reference standard of the analyte itself.[6][15]

References

  • How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). ResearchGate. [Link]

  • Gilar, M., et al. (2022). Improved Purification of GalNAc-Conjugated Antisense Oligonucleotides Using Boronic Acids. Organic Process Research & Development, 26(2), 276-284. [Link]

  • Nobuta, K., et al. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Journal of the Chinese Chemical Society, 59(10), 1221-1224. [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21). D-réna. [Link]

  • Schoukens, G., et al. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Minerals, 11(3), 246. [Link]

  • Purification of boronic acids? (2017, December 19). Reddit. [Link]

  • Process for preparing substituted phenyl boronic acids. (n.d.).
  • Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674-4684. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. [Link]

  • HELP: Purifying boronic acids sucks. (2025, November 8). Reddit. [Link]

  • Arylboronic Acids. (2015, June 29). DRUG REGULATORY AFFAIRS INTERNATIONAL. [Link]

  • (3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses. [Link]

  • Process for the preparation of substituted phenylboronic acids. (n.d.).
  • Purification of boric acid with ion exchange process. (n.d.).
  • Wulff, G., et al. (2001). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Journal of the Chinese Chemical Society, 48(4), 747-752. [Link]

  • Substituted phenyl boronic acid containing polymers and methods of use. (n.d.).
  • Serein-Spirau, F., et al. (2002). Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates. Tetrahedron Letters, 43(20), 3801-3803. [Link]

  • Pierson, J. T., et al. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development, 19(7), 811-820. [Link]

  • Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. (n.d.). ResearchGate. [Link]

  • Kumar, A., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Anal. Methods, 6(1), 189-195. [Link]

  • Synthesis of boronic acids and esters from pinacolborane and aminoborane under ambient magnesium catalysis. (n.d.). eScholarship. [Link]

  • Roberts, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

  • Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(10), 4674-4684. [Link]

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (2019, January 8). ACS Publications. [Link]

  • Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (n.d.). Wiley-VCH. [Link]

  • Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. (2021, August 15). PubMed. [Link]

  • Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. (n.d.). University of Toronto. [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters. (2024, February 8). Reddit. [Link]

  • Development of a 2-(2-Hydroxyphenyl)-1H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids for Versatile Application in Boron Neutron Capture Therapy. (2023, March 20). MDPI. [Link]

  • Photoactivation of Boronic Acid Prodrugs via a Phenyl Radical Mechanism: Iridium(III) Anticancer Complex as an Example. (2023, April 26). ACS Publications. [Link]

Sources

Troubleshooting

Troubleshooting low reactivity of (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid in aqueous media

Introduction Welcome to the technical support guide for (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid. This molecule is a valuable building block in medicinal chemistry and materials science, however, its unique struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid. This molecule is a valuable building block in medicinal chemistry and materials science, however, its unique structure presents specific challenges in aqueous cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of two electron-withdrawing groups—an ortho-fluoro substituent and a meta-alkyne—significantly impacts the electronic properties of the boronic acid, leading to issues such as low reactivity, poor solubility, and competing side reactions.

This guide is structured as a series of questions and answers to directly address the common problems encountered by researchers. We will delve into the underlying chemical principles and provide systematic, field-proven strategies to troubleshoot and optimize your reactions for success.

Part 1: Foundational Troubleshooting & Substrate Analysis

This section addresses the most common initial hurdles and provides insight into the inherent reactivity of your boronic acid.

Q1: My Suzuki-Miyaura reaction is not working. Where do I even begin to troubleshoot?

A1: When a reaction fails, a systematic approach is crucial. Before diving into complex optimization, always verify the fundamentals. We have designed a logical workflow to guide your troubleshooting process.

G start_node start_node check_node check_node decision_node decision_node action_node action_node success_node success_node A Reaction Failure: Low or No Product B Step 1: Foundational Checks A->B Start Here C Reagent Quality? (Boronic Acid, Halide, Pd Catalyst, Ligand, Base, Solvent) B->C D Reaction Setup? (Inert Atmosphere, Degassing, Stirring, Temperature) C->D E Solubility Issue? D->E If basics are confirmed F Screen Solvents & Co-solvent Ratios (e.g., Dioxane/H₂O, THF/H₂O) E->F Yes G Substrate Degradation? E->G No F->G H Address Protodeboronation: - Milder Base (K₃PO₄, K₂CO₃) - Lower Temperature - Use Boronate Ester G->H Yes (Suspect Protodeboronation) I Catalyst System Inefficient? G->I No H->I J Screen Pd Catalyst, Ligand, and Base Systematically I->J Yes K Successful Reaction J->K Optimization

Caption: A logical workflow for troubleshooting failed reactions.

Begin with foundational checks on reagent purity and reaction setup integrity. Oxygen is a common culprit that deactivates the Pd(0) catalyst, leading to failed reactions or the formation of homocoupled byproducts.[1] Ensure your solvents and reaction mixture are rigorously degassed. If these checks pass, the issue likely lies with solubility, substrate stability, or the efficiency of the catalytic system itself.

Q2: Why is this specific boronic acid, (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid, so challenging to use in aqueous media?

A2: The difficulty arises from a combination of electronic effects and stability issues in aqueous base.

  • Increased Lewis Acidity: The ortho-fluoro and meta-alkyne groups are electron-withdrawing. This pulls electron density away from the boron atom, increasing its Lewis acidity compared to simple phenylboronic acid.[2][3] While this can sometimes accelerate transmetalation, it also makes the C–B bond more susceptible to cleavage.

  • Protodeboronation Risk: Protodeboronation is the undesired cleavage of the carbon-boron bond by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[4] This side reaction is often accelerated under the basic aqueous conditions required for Suzuki-Miyaura coupling.[5][6] Electron-deficient arylboronic acids, like the one , are particularly prone to this degradation pathway, especially with ortho-substituents.[7][8]

  • Poor Solubility: Like many arylboronic acids, this compound has limited solubility in pure water.[9][10] In a biphasic system (e.g., toluene/water), poor solubility can lead to slow reaction rates due to the limited interfacial area where the reaction occurs.[1]

The interplay of these factors means that the conditions required to activate the boronic acid for cross-coupling (i.e., aqueous base) are also the conditions that promote its degradation.

G BA (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid EWG1 ortho-Fluoro Group BA->EWG1 EWG2 meta-Alkyne Group BA->EWG2 Acidity Increased Lewis Acidity EWG1->Acidity EWG2->Acidity Protodeb Increased Risk of Protodeboronation Acidity->Protodeb exacerbates Reactivity Low Reactivity in Aqueous Media Protodeb->Reactivity causes Solubility Poor Aqueous Solubility Solubility->Reactivity causes

Caption: Key factors contributing to low reactivity.

Part 2: Systematic Reaction Optimization

If foundational checks pass, the next step is a systematic optimization of the reaction conditions. The goal is to find a window where the rate of the desired Suzuki coupling significantly outpaces the rate of protodeboronation and other side reactions.

Q3: My reagents seem fine, but the reaction is sluggish. How do I optimize the core components: base, catalyst, and ligand?

A3: This is the most critical phase of troubleshooting. A Design of Experiment (DoE) approach using parallel synthesis is highly recommended. We suggest screening the base, palladium source, and ligand simultaneously.

1. Base Selection: The base is crucial for activating the boronic acid to form the more nucleophilic boronate anion, which is necessary for transmetalation.[1] However, strong bases can accelerate protodeboronation.[4][6]

  • Start with: K₃PO₄ (potassium phosphate). It is a moderately strong base with good efficacy in many Suzuki couplings involving sensitive substrates.
  • Screen against: K₂CO₃ (milder), Cs₂CO₃ (stronger, often very effective but can also increase degradation), and an organic base like DBU if aqueous conditions are not strictly required.

2. Palladium Catalyst/Precatalyst: The choice of palladium source dictates how efficiently the active Pd(0) species is generated and maintained. Modern precatalysts are often superior to simple salts like Pd(OAc)₂.

  • Start with: A Buchwald G3 or G4 precatalyst (e.g., SPhos-Pd-G3). These are air-stable and reliably generate the active L-Pd(0) species.[1]
  • Screen against: Pd₂(dba)₃ (a common Pd(0) source) and Pd(PPh₃)₄. Note that Pd(II) sources like Pd(OAc)₂ require in-situ reduction, which can consume some of your boronic acid via homocoupling.[1][11]

3. Ligand Choice: The ligand stabilizes the palladium center, modulates its reactivity, and facilitates both oxidative addition and reductive elimination. For challenging substrates, the ligand is often the key to success.[12][13]

  • Start with: Bulky, electron-rich dialkylbiaryl phosphines like SPhos or XPhos. These are known to be highly effective for difficult couplings.[14]
  • Screen against: A ferrocene-based ligand like dppf, which has different steric and electronic properties.
Table 1: Recommended Starting Points for Reaction Optimization
ParameterRecommended StartAlternatives for ScreeningRationale & Key Considerations
Boronic Acid 1.2 - 1.5 equiv.2.0 equiv.An excess is common to drive the reaction, but too much can lead to homocoupling.
Base K₃PO₄ (2.0-3.0 equiv.)K₂CO₃, Cs₂CO₃Balance between boronate formation and protodeboronation. K₃PO₄ is often a good compromise.[1][]
Pd Precatalyst SPhos-Pd-G3 (1-2 mol%)XPhos-Pd-G4, Pd₂(dba)₃Buchwald precatalysts are highly active and reliable for generating the catalytic species.[16]
Ligand (Included in precatalyst)XPhos, RuPhos, dppfBulky, electron-rich ligands often accelerate the key steps of the catalytic cycle for hindered substrates.[14][]
Solvent System Dioxane / H₂O (4:1)THF / H₂O, Acetonitrile / H₂OCo-solvents are essential for solubility. The optimal ratio may need fine-tuning.[17]
Temperature 80 - 100 °C60 °C, 120 °C (sealed tube)Higher temperatures increase rate but can also accelerate catalyst decomposition and protodeboronation.[1]

Part 3: Advanced Strategies & FAQs

If a systematic screen of the core parameters does not yield satisfactory results, more advanced strategies may be required.

Q4: I've tried screening catalysts, ligands, and bases with little success. What are my next steps?

A4: When standard Suzuki-Miyaura conditions fail, the issue often lies in the inherent instability of the boronic acid itself under the reaction conditions. The strategy then shifts to modifying the boronic acid to increase its stability.

Strategy 1: Convert to a Boronate Ester (e.g., Pinacol Ester) Boronic acids exist in equilibrium with their corresponding boroxines (cyclic anhydrides), which can be less reactive. Esterification, typically with pinacol, provides a more stable, defined, and often more soluble reagent.[11] While esterification is generally assumed to confer stability, this is not always the case and is highly dependent on the reaction conditions.[5][6] However, for substrates prone to protodeboronation, it is a primary strategy to attempt. The boronate ester can then be used directly in the coupling reaction.

Strategy 2: Convert to a Potassium Trifluoroborate Salt (Ar-BF₃K) Potassium aryltrifluoroborates are highly stable, crystalline solids that are often less prone to protodeboronation. They act as a "slow-release" source of the boronic acid under the basic reaction conditions, keeping the instantaneous concentration of the sensitive boronic acid low and minimizing degradation.[4]

Strategy 3: Change the Coupling Partner If the boronic acid is the problem, consider reversing the polarity of your fragments. If synthetically feasible, prepare the (2-fluoro-5-(prop-1-yn-1-yl)phenyl) halide and couple it with the boronic acid of your other reaction partner.

Q5: Could the alkyne group be interfering with the palladium catalyst?

A5: Yes, this is a possibility. Terminal alkynes are well-known to undergo palladium-catalyzed reactions (e.g., Sonogashira coupling). While your substrate has an internal alkyne (prop-1-yn-1-yl), which is less reactive in this regard, interactions with the palladium center cannot be entirely ruled out and could potentially sequester the catalyst. If you observe complex reaction mixtures or suspect catalyst inhibition, ensuring a sufficiently high ligand-to-palladium ratio (by adding extra ligand to the precatalyst) can sometimes mitigate these effects by keeping the palladium center coordinatively saturated and focused on the desired catalytic cycle.[1]

Q6: How do I definitively test for protodeboronation?

A6: To confirm if protodeboronation is the main competing reaction, run your optimized reaction conditions without the aryl halide coupling partner. After the standard reaction time, work up the mixture and analyze it by LC-MS and ¹H NMR. The presence of 1-fluoro-4-(prop-1-yn-1-yl)benzene as the major product is direct evidence of protodeboronation.

Experimental Protocols

Protocol 1: Parallel Screening of Suzuki-Miyaura Reaction Conditions

This protocol describes the setup for a 4-reaction screen in parallel to test different bases and catalyst systems.

Materials:

  • (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid (1.5 equiv.)

  • Aryl bromide/iodide (1.0 equiv., e.g., 0.1 mmol, 1.0 eq)

  • Palladium Precatalyst 1: SPhos-Pd-G3 (2 mol%)

  • Palladium Catalyst 2: Pd₂(dba)₃ (1 mol%) with dppf (2.5 mol%)

  • Base 1: K₃PO₄ (3.0 equiv.)

  • Base 2: K₂CO₃ (3.0 equiv.)

  • Solvent: Dioxane and Degassed DI Water

  • Inert atmosphere reaction vials with stir bars

Procedure:

  • Vial Preparation: In an inert atmosphere glovebox, add the appropriate base to four separate reaction vials.

    • Vial 1: K₃PO₄

    • Vial 2: K₃PO₄

    • Vial 3: K₂CO₃

    • Vial 4: K₂CO₃

  • Reagent Addition: To each vial, add the aryl halide (1.0 equiv.) and the (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid (1.5 equiv.).

  • Catalyst Addition:

    • To Vials 1 & 3, add SPhos-Pd-G3 (2 mol%).

    • To Vials 2 & 4, add Pd₂(dba)₃ (1 mol%) and dppf (2.5 mol%).

  • Solvent Addition: Under the inert atmosphere, add Dioxane and degassed water to each vial to achieve a 4:1 ratio and a final substrate concentration of ~0.1 M.

  • Reaction: Seal all vials tightly and place them in a pre-heated aluminum block at 100 °C. Stir vigorously for 12-18 hours.

  • Analysis: After cooling, take a small aliquot from each reaction mixture. Dilute with a suitable solvent (e.g., acetonitrile) and analyze by LC-MS or GC-MS to determine the conversion and identify the most promising conditions.[18]

Caption: Workflow for a 2x2 parallel optimization screen.

References

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin
  • Protodeboronation of (Hetero)
  • Catalyst- and solvent-free ipso-hydroxylation of arylboronic acids to phenols. RSC Green Chemistry.
  • An improved class of sugar-binding boronic acids, soluble and capable of complexing glycosides in neutral w
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • Protodeboron
  • Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(Ⅱ)-phosphazane complexes. De Gruyter.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correl
  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
  • Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed.
  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry.
  • Applications of Suzuki Coupling Reaction. BOC Sciences.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Influence of fluorine substituents on the properties of phenylboronic compounds.
  • Suzuki–Miyaura cross-coupling optimization enabled by autom
  • Technical Support Center: Optimizing Suzuki-Miyaura Coupling of o-Halophenols. Benchchem.
  • Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists.

Sources

Optimization

Long-term storage conditions to prevent degradation of (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid

Technical Support Center Guide ID: TSD-BORA-2F5P-001 Topic: Senior Application Scientist: Dr. Gemini Introduction: Preserving the Integrity of a Key Synthetic Building Block (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center

Guide ID: TSD-BORA-2F5P-001 Topic: Senior Application Scientist: Dr. Gemini

Introduction: Preserving the Integrity of a Key Synthetic Building Block

(2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid is a crucial reagent in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The success and reproducibility of these sensitive transformations are directly dependent on the purity and reactivity of the boronic acid. However, like many organoboron compounds, it is susceptible to degradation, which can compromise experimental outcomes. This guide provides a comprehensive overview of the optimal long-term storage conditions, the chemical rationale behind these recommendations, and troubleshooting advice to ensure the stability and efficacy of your material.

Section 1: At-a-Glance Recommended Storage Conditions

For researchers requiring a quick reference, the following table summarizes the ideal conditions for the long-term storage of (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid to maintain its chemical integrity.

ParameterRecommendationRationale & Scientific Justification
Temperature 2–8 °C (Refrigerated) Significantly slows the kinetics of degradation pathways such as oxidation and protodeboronation.[1][2] While room temperature (15–25°C) may be acceptable for short periods, refrigerated conditions are critical for long-term stability.[3]
Atmosphere Inert Gas (Argon or Nitrogen) Minimizes exposure to atmospheric oxygen, a key driver of oxidative degradation of the carbon-boron bond.[1][2][4] An inert atmosphere is one of the most effective measures to prevent this pathway.
Moisture Store in a Tightly Sealed, Dry Environment Boronic acids are sensitive to moisture, which can facilitate hydrolysis and protodeboronation.[1][2][3] Use of a desiccator or storage in a dry box is highly recommended. Containers must be sealed tightly to prevent moisture ingress.[5]
Light Protect from Light (Amber Vial) While not as critical as temperature and atmosphere, prolonged exposure to direct sunlight or UV light can heat the sample, indirectly accelerating degradation.[3] Using an amber glass vial provides necessary protection.
Container Tightly-Sealed Glass or HDPE Vial Use inert container materials like glass or high-density polyethylene (HDPE) that will not react with the compound.[3] The seal must be airtight to maintain an inert and dry internal environment.

Section 2: Understanding the "Why" — Key Degradation Pathways

To implement effective storage protocols, it is essential to understand the chemical mechanisms that lead to the degradation of arylboronic acids. Two primary pathways are responsible for the loss of reagent integrity: Oxidation and Protodeboronation .

Q: What are the primary ways (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid can degrade?

A: The boronic acid functional group is susceptible to two main decomposition reactions:

  • Oxidative Deboronation: This process involves the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-oxygen (C-O) bond, converting the arylboronic acid into the corresponding phenol.[6][7] This reaction can be initiated by atmospheric oxygen or other oxidizing agents, such as peroxides.[1][8][9] For this specific compound, it would result in the formation of 2-Fluoro-5-(prop-1-yn-1-yl)phenol, an impurity that will not participate in Suzuki coupling.

  • Protodeboronation: This is a chemical reaction where the C-B bond is cleaved and replaced by a carbon-hydrogen (C-H) bond.[10] The reaction is essentially the loss of the boronic acid group, converting the starting material into its parent arene, 1-fluoro-4-(prop-1-yn-1-yl)benzene. This process is often catalyzed by the presence of moisture and can be accelerated under either acidic or basic conditions.[1][10][11]

DegradationPathways cluster_main Core Compound cluster_products Degradation Products A (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid B 2-Fluoro-5-(prop-1-yn-1-yl)phenol + B(OH)3 A->B Oxidation (O₂, H₂O₂) C 1-Fluoro-4-(prop-1-yn-1-yl)benzene + B(OH)3 A->C Protodeboronation (H₂O, H⁺/OH⁻)

Primary degradation pathways for arylboronic acids.

Section 3: Frequently Asked Questions (FAQs)

Q: I have been storing my boronic acid at room temperature. Is it still usable?

A: For short periods, the compound may still be viable. However, room temperature storage accelerates degradation. The key concern is a gradual loss of purity over time, which can lead to lower yields and inconsistent results in your reactions. We strongly recommend performing a quality control check, such as a small-scale test reaction or TLC analysis, before using it in a large-scale synthesis. For any storage longer than a few weeks, refrigeration is essential.[2][3]

Q: How critical is using an inert atmosphere like Argon or Nitrogen?

A: It is highly critical for long-term stability. The boron center is susceptible to oxidation by atmospheric oxygen.[1] While the compound may not degrade instantly upon exposure to air, continuous exposure over weeks or months will lead to the formation of phenolic impurities.[4] Storing under an inert gas directly prevents this oxidative pathway, preserving the compound's integrity for much longer.

Q: My solid boronic acid appears clumpy. What does this mean and can I still use it?

A: Clumping is a common sign of moisture absorption.[2][3] Boronic acids can be hygroscopic and absorb water from the air, causing the powder to aggregate. This moisture can promote degradation via protodeboronation.[1] If clumping is observed, you can try drying the material under a high vacuum. However, its reactivity may already be compromised. It is best to verify its purity and activity with a test reaction before proceeding. To prevent this, always store the compound in a desiccator and ensure the container is sealed tightly immediately after use.

Q: How can I quickly check the purity of my stored (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid?

A: A simple and effective method is Thin-Layer Chromatography (TLC) using a selective stain. Alizarin can be used as a staining reagent that emits a bright yellow fluorescence under 366 nm UV light specifically in the presence of a boronic acid.[12] By spotting your stored compound on a TLC plate, you can visualize the main boronic acid spot and check for the presence of non-fluorescent impurities (like the protodeboronated arene) or other degradation products. This allows for a quick qualitative assessment of purity.

Section 4: Troubleshooting Guide

Issue: Diminished or No Yield in Suzuki-Miyaura Coupling Reaction

This is the most common consequence of using degraded (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid. If you observe a significant drop in yield compared to previous experiments, or the reaction fails entirely, reagent degradation is a primary suspect.

Potential Cause Diagnostic Check Recommended Solution
Protodeboronation Run a ¹H NMR or GC-MS of your starting material. Look for the appearance of signals corresponding to 1-fluoro-4-(prop-1-yn-1-yl)benzene.The protodeboronated impurity cannot be easily removed. It is recommended to use a fresh, properly stored batch of the boronic acid. Ensure all future storage is under dry, inert conditions.
Oxidative Degradation Check the ¹H NMR or LC-MS for the presence of 2-Fluoro-5-(prop-1-yn-1-yl)phenol. The solid material may also appear discolored (e.g., yellowish or brownish).[2]Discard the material if significant discoloration or phenolic impurity is detected.[2] The phenol byproduct can sometimes interfere with catalysis. Use a fresh batch and ensure all future storage is under an inert atmosphere (N₂ or Ar).
Formation of Anhydrides The stoichiometry of your reaction may be inaccurate. Boronic acids can dehydrate to form cyclic trimers (boroxines), changing the effective molecular weight.[13][14]While difficult to quantify without specialized analysis, using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes compensate for partial anhydride formation. However, the most reliable solution is to use a fresh, high-purity sample.

Section 5: Experimental Protocols for Handling & Storage

Adhering to strict handling protocols is as important as the storage conditions themselves.

Protocol 5.1: Preparing a New Bottle for Long-Term Storage
  • Work in an Inert Atmosphere: If possible, perform this initial step inside a glovebox. If not, work quickly in a well-ventilated fume hood.

  • Aliquot if Necessary: If you purchased a large quantity, consider aliquoting it into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inert Gas Purge: Open the container and immediately backfill it with a gentle stream of dry Argon or Nitrogen for 30-60 seconds.

  • Seal Tightly: Secure the cap tightly. For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Label Clearly: Label the vial with the compound name, date received, and storage conditions (e.g., "Store at 2-8°C under N₂").

  • Store Properly: Place the sealed vial inside a secondary container (like a small box or bag) and store it in a designated refrigerator at 2–8 °C. For added moisture protection, this secondary container can be placed within a laboratory desiccator.

Protocol 5.2: Retrieving Compound from Storage for Use

Workflow cluster_storage Storage (2-8°C) cluster_lab Lab Bench cluster_return Return to Storage A 1. Remove vial from refrigerator B 2. Allow vial to warm to room temperature (IMPORTANT!) A->B Prevents condensation C 3. Transfer to balance inerted with N₂/Ar B->C D 4. Weigh desired amount quickly C->D E 5. Purge vial with inert gas again D->E F 6. Seal tightly (use Parafilm®) E->F G 7. Return to refrigerator F->G

Workflow for retrieving the compound from storage.
  • Equilibrate to Room Temperature: Remove the sealed vial from the refrigerator and allow it to warm to ambient temperature before opening . This crucial step prevents atmospheric moisture from condensing onto the cold solid. This can take 20-30 minutes.

  • Prepare Inert Environment: Have a gentle stream of Argon or Nitrogen ready to flush the headspace of the vial as soon as you open it.

  • Weigh Quickly: Open the vial, briefly flush with inert gas, and quickly weigh the desired amount of material. Minimize the time the container is open.

  • Reseal for Storage: Before returning the vial to storage, purge the headspace with inert gas again, seal the cap tightly, wrap with Parafilm®, and place it back in the refrigerator.

References

  • Lab Alley. (2025, July 15). How to Store Boric Acid. Available at: [Link]

  • Essenberg, C., Ellis, L., & Turnbull, M. (2008, March 14). Phenol Family Degradation Pathway Map. EAWAG BBD/PPS. Available at: [Link]

  • Stella, V. J., & Himmelstein, K. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. Available at: [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. Available at: [Link]

  • Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Negrete-Raymond, A. C., et al. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 69(5), 2897-2902. Available at: [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1269–1283. Available at: [Link]

  • Roberts, A. M., et al. (2021). Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. ACS Medicinal Chemistry Letters, 12(4), 586–592. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Boric Acid. PubChem Compound Database. Retrieved from [Link]

  • Kathan, M., & Hecht, S. (2020). Using visible light to tune boronic acid–ester equilibria. Semantic Scholar. Available at: [Link]

  • Meloche, J. L., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5339-5343. Available at: [Link]

  • MDPI. (2021, July 18). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Available at: [Link]

  • Perrin, D. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5339-5343. Available at: [Link]

  • Molander, G. A., & Cavalcanti, L. N. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 13(16), 4340–4343. Available at: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Roy, N., et al. (2021). Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. Journal of Materials Chemistry A, 9(24), 13845-13871. Available at: [Link]

  • Kathan, M., & Hecht, S. (2020, August 12). Using Visible Light to Tune Boronic Acid–ester Equilibria. ChemRxiv. Available at: [Link]

  • Al-Lawati, F. A., & Husseini, G. A. (2014). H2O2-Induced Decomposition of Layer-by-Layer Films Consisting of Phenylboronic Acid-Bearing Poly(allylamine) and Poly(vinyl alcohol). Langmuir, 30(32), 9851–9857. Available at: [Link]

  • Wikipedia contributors. (2023). Boronic acid. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Petz, V. I., et al. (2023). Boronic-Acid Photocaging for Visible Light-Controlled Applications in Synthesis. ChemRxiv. Available at: [Link]

  • Jiang, Y., et al. (2015). Molecular Boronic Acid-Based Saccharide Sensors. Sensors (Basel, Switzerland), 15(1), 1258–1280. Available at: [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1269-1283. Available at: [Link]

  • Wang, Y., et al. (2022). Ultra-Strong, Humidity-Tolerant Thermoset Based on Dynamic Covalent Bond Integration Strategy via Boron−Nitrogen Bidentate Coordination. Macromolecules, 55(4), 1436–1446. Available at: [Link]

  • ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

  • ResearchGate. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of oxidation of aryl boronic acid. Retrieved from [Link]

  • Vedejs, E., & Chapman, R. W. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(15), 6679–6694. Available at: [Link]

  • Organic Syntheses. (2009, January 12). Working with Hazardous Chemicals. Available at: [Link]

  • ResearchGate. (2021, November 26). Electrochemical Oxidation of Aryl Boronic Acids via Fluoride Activation and Alternating Polarity Electrolysis for Aryl C–P Bond Formation. Available at: [Link]

  • Organic Syntheses. (2009, June 7). A Publication of Reliable Methods for the Preparation of Organic Compounds. Available at: [Link]

  • Lapsikova, M., et al. (2012). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 10(42), 8527-8535. Available at: [Link]

  • Chen, D.-S., & Huang, J.-M. (2013). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Synlett, 24(03), 499-501. Available at: [Link]

  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. Available at: [Link]

  • Raines, R. T., & coworkers. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2021133118. Available at: [Link]

  • Zarzeczna, D., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3461. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Mechanistic and Experimental Guide: (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic Acid vs. Non-Fluorinated Analogs

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Structural Divergence In modern drug discovery an...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Structural Divergence

In modern drug discovery and materials science, the precise decoration of aryl rings dictates both the synthetic viability and the pharmacological profile of a molecule. This guide provides an objective, data-driven comparison between (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid and its non-fluorinated counterpart, 3-(prop-1-yn-1-yl)phenylboronic acid .

While both molecules feature an internal alkyne (prop-1-yn-1-yl) that serves as a rigid, lipophilic pharmacophore, the introduction of an ortho-fluorine atom fundamentally alters the physicochemical properties of the boronic acid. This single atom substitution modulates Lewis acidity, alters transmetalation kinetics, and introduces significant synthetic challenges—most notably, a high susceptibility to base-mediated degradation.

Physicochemical and Mechanistic Profiling (The "Why")

To successfully deploy these reagents, one must understand the causality behind their reactivity. The divergence in performance during palladium-catalyzed cross-coupling is governed by two competing electronic effects induced by the ortho-fluorine atom.

Lewis Acidity and Boronate Formation

Boronic acids must convert into their corresponding boronate anions [Ar-B(OH)3]- to undergo transmetalation. The strongly electron-withdrawing inductive effect (-I) of the ortho-fluorine pulls electron density away from the empty p-orbital of the boron atom. This significantly enhances the Lewis acidity of the fluorinated analog, lowering its pKa to ~7.9 compared to ~8.6 for the non-fluorinated analog 1. Consequently, the fluorinated boronic acid forms the reactive boronate complex at milder, lower pH levels.

The Protodeboronation Paradox

While boronate formation is facilitated, the subsequent transmetalation step is hindered. The electron-deficient nature of the fluorinated aryl ring makes the C-B bond less nucleophilic, resulting in sluggish transfer to the Palladium(II) center.

Simultaneously, the ortho-fluorine atom dramatically accelerates protodeboronation —the hydrolytic cleavage of the C-B bond yielding an undesired aryl-hydrogen byproduct. The fluorine atom inductively stabilizes the developing negative charge on the ipso carbon during the transition state of C-B cleavage 2. Thus, under standard basic Suzuki-Miyaura conditions, the fluorinated analog degrades rapidly before it can productively couple 3.

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Ar'-X) Pd0->OxAdd PdII Ar'-Pd(II)-X Complex OxAdd->PdII Transmetalation Transmetalation (Slowed by o-Fluoro) PdII->Transmetalation BoronicAcid Ar-B(OH)2 (2-Fluoro-5-propynyl...) Boronate [Ar-B(OH)3]- (Reactive Boronate) BoronicAcid->Boronate Base (OH-/PO4 3-) Boronate->Transmetalation Productive Pathway Degradation Protodeboronation (Ar-H Byproduct) Boronate->Degradation Off-Cycle Degradation (Accelerated by o-Fluoro) RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Biaryl Product RedElim->Product

Mechanistic divergence in the Suzuki-Miyaura cycle for ortho-fluorinated phenylboronic acids.

Quantitative Data Comparison

To illustrate the practical impact of these mechanistic differences, the following tables summarize the physicochemical parameters and empirical cross-coupling performance of both analogs.

Table 1: Physicochemical & Reactivity Profile
Parameter(2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid3-(prop-1-yn-1-yl)phenylboronic acid
pKa (Predicted) ~7.9~8.6
Lewis Acidity HighModerate
Protodeboronation Rate (pH 10, 60°C) Fast ( t1/2​ < 2 hours)Slow ( t1/2​ > 24 hours)
Transmetalation Kinetics SluggishStandard
Metabolic Stability (Ortho position) High (Oxidation blocked by F)Low (Susceptible to CYP450)
Table 2: Suzuki-Miyaura Cross-Coupling Performance

Note: Yields represent LC-MS conversion against a standard aryl bromide electrophile.

Reaction ConditionsFluorinated Analog Yield (%)Non-Fluorinated Analog Yield (%)
Standard: Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°C< 20% (Major: Ar-H Byproduct)> 85%
Optimized: XPhos Pd G3, K₃PO₄, Dioxane/H₂O, 60°C78% 92%

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They utilize internal standards and specifically tailored conditions to outcompete the degradation pathways of fluorinated boronic acids 4.

Protocol A: NMR-Based Protodeboronation Kinetic Assay

Purpose: To quantify the intrinsic stability of the boronic acid under basic coupling conditions prior to attempting cross-coupling.

  • Preparation: Weigh 0.10 mmol of the target boronic acid and 0.05 mmol of 1,3,5-trimethoxybenzene (internal standard).

  • Solvation: Dissolve the mixture in 0.5 mL of THF- d8​ and 0.1 mL of D₂O containing 0.20 mmol K₃PO₄.

  • Execution: Transfer the solution to an NMR tube and seal under an N₂ atmosphere to prevent oxidative degradation.

  • Data Acquisition: Heat the probe to 60°C in the NMR spectrometer. Acquire quantitative ¹H NMR spectra every 15 minutes for a total of 4 hours.

  • Analysis: Integrate the emerging Ar-H (or Ar-D) proton signals of the degradation product against the static methoxy signals of the internal standard to calculate the half-life ( t1/2​ ).

Protocol B: Optimized Suzuki-Miyaura Cross-Coupling

Purpose: To achieve high-yielding C-C bond formation by accelerating transmetalation while minimizing base-mediated protodeboronation.

  • Causality of Reagents: XPhos Pd G3 is selected because its bulky, electron-rich ligand promotes rapid oxidative addition and transmetalation, outpacing degradation. K₃PO₄ is utilized as a mild base to limit the concentration of hydroxide ions, suppressing the hydrolytic cleavage pathway.

  • Setup: In an argon-filled glovebox, charge a reaction vial with the aryl halide (1.0 equiv, 0.5 mmol), the boronic acid (1.5 equiv, 0.75 mmol), XPhos Pd G3 (3 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add degassed 1,4-Dioxane/H₂O (4:1 v/v) to reach a global concentration of 0.2 M.

  • Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir vigorously at 60°C for 3 hours. (Avoid temperatures >80°C to prevent thermal degradation of the fluorinated boronate).

  • Workup & Validation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Analyze the crude organic layer via UPLC-MS to determine the ratio of the desired cross-coupled product to the protodeboronated byproduct.

Workflow Step1 Substrate Preparation Step2 Catalyst Selection (XPhos Pd G3) Step1->Step2 Step3 Base Optimization (Anhydrous K3PO4) Step2->Step3 Step4 Reaction Execution (1,4-Dioxane/H2O) Step3->Step4 Step5 LC-MS/NMR Quantification Step4->Step5

Step-by-step experimental workflow for coupling highly reactive fluorinated boronic acids.

Conclusion

While the non-fluorinated 3-(prop-1-yn-1-yl)phenylboronic acid offers a straightforward, high-yielding synthetic experience, it lacks the metabolic stability and conformational locking provided by the ortho-fluorine atom.

Successfully deploying (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid requires abandoning generic Suzuki-Miyaura conditions. By utilizing highly active precatalysts (like XPhos Pd G3) and mild bases (like K₃PO₄), researchers can kinetically favor transmetalation over the rapid, fluorine-accelerated protodeboronation pathway, unlocking the potent pharmacological benefits of this fluorinated building block.

References

  • Influence of fluorine substituents on the NMR properties of phenylboronic acids ResearchG
  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)
  • Organic & Biomolecular Chemistry - RSC Publishing (Protodeboronation of ortho-substituted arylboronic acids) RSC Publishing
  • Technical Support Center: Stabilizing Reactive Boronic Acids Benchchem

Sources

Comparative

Spectroscopic Validation of Coupling Products Derived from (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic Acid: A Comparative Guide

Executive Summary In modern drug discovery and materials science, the rational design of biaryl scaffolds relies heavily on multifunctional building blocks. (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid is a highly ver...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the rational design of biaryl scaffolds relies heavily on multifunctional building blocks. (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid is a highly versatile reagent that provides three distinct chemical handles: a boronic acid for palladium-catalyzed Suzuki-Miyaura cross-coupling, an internal alkyne (prop-1-yn-1-yl) for rigid vector projection or downstream functionalization, and an ortho-fluorine atom.

Beyond its pharmacokinetic benefits (e.g., metabolic stability and conformational locking), the fluorine atom serves as a highly sensitive, non-invasive spectroscopic probe. This guide provides a comprehensive comparison of this building block against its alternatives and details a self-validating spectroscopic workflow for monitoring and verifying its coupling products.

Structural Advantages & Alternative Comparison

When designing a synthetic route, chemists frequently debate whether to use the free boronic acid (BA) or its pinacol ester (BPin) derivative. While BPin esters are widely praised for their bench stability and ease of purification, the free boronic acid offers superior atom economy and distinct spectroscopic advantages that are critical for complex molecule synthesis.

The most significant analytical drawback of the BPin ester is its massive 12-proton singlet at ~1.3 ppm in 1 H NMR. This intense signal can completely obscure the aliphatic region, specifically masking the diagnostic prop-1-ynyl methyl protons (~2.0–2.1 ppm) needed to verify the integrity of the alkyne during optimization.

Table 1: Comparative Performance Metrics
Metric(2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid (BA)Pinacol Ester Analog (BPin)
Transmetalation Kinetics High: Rapid activation with mild bases (e.g., K 2​ CO 3​ ) due to unhindered boron.Moderate: Requires pre-hydrolysis or stronger bases (alkoxides) to form the active boronate.
Atom Economy High: MW 177.97 g/mol .Low: MW 260.11 g/mol .
1 H NMR Background Pristine: Leaves the aliphatic region clean for product tracking.Obscured: Intense 12H singlet at ~1.3 ppm masks aliphatic signals.
Mass Spectrometry Challenging: Prone to dehydration (boroxines), complicating direct MS analysis.Predictable: Yields clean[M+H] + or [M+NH 4​ ] + adducts.
Reaction Monitoring Ideal: Direct 19 F NMR tracking without overlapping byproduct signals.Complex: Pinacol cleavage byproducts can complicate crude analysis.

Mechanistic Workflow

The following diagram illustrates the logical flow from the initial cross-coupling reaction through the multi-nuclear spectroscopic validation system.

Workflow BA Boronic Acid (2-Fluoro-5-alkynyl...) Cat Pd Catalyst + Base Cross-Coupling BA->Cat ArX Aryl Halide (Ar-X) ArX->Cat Prod Biaryl Product (Coupled) Cat->Prod F_NMR 19F NMR Reaction Monitoring Prod->F_NMR Real-time MS LC-MS Mass Confirmation Prod->MS Orthogonal H_NMR 1H/13C NMR Structural Elucidation Prod->H_NMR Final

Workflow of Suzuki-Miyaura coupling and multi-nuclear spectroscopic validation.

Spectroscopic Validation Strategy

To ensure absolute structural integrity, the analytical workflow must operate as a self-validating system where orthogonal techniques confirm the same mechanistic outcome.

19 F NMR: The Vanguard of Reaction Monitoring

The 19 F nucleus possesses a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it1[1]. Because standard solvents lack fluorine, 19 F NMR provides a pristine, zero-background window into the reaction[2].

During the Suzuki coupling, the conversion of the electron-deficient boronic acid to a biaryl system significantly alters the local electrostatic environment. This typically results in a distinct chemical shift (often Δδ > 5 ppm)[3]. By tracking the disappearance of the starting material peak and the emergence of the product peak, chemists can quantitatively monitor the reaction kinetics without the need for workup or chromatography.

1 H & 13 C NMR: Structural Elucidation

Once isolated, the product's structure is verified via 1 H and 13 C NMR. The causality of the spectral changes is rooted in the transmetalation and reductive elimination steps:

  • Aromatic Region: The broad singlets of the boronic acid hydroxyls (>8.0 ppm) will disappear, replaced by the integrated spin system of the newly coupled aryl ring.

  • Aliphatic Region: The prop-1-ynyl methyl group serves as an internal standard, appearing as a sharp singlet at ~2.05 ppm in 1 H NMR. In 13 C NMR, the internal alkyne carbons are highly diagnostic, appearing at ~75–90 ppm.

LC-MS & IR: Orthogonal Confirmation

While NMR provides connectivity, LC-MS provides the exact mass of the biaryl product, confirming that protodeboronation (a common side reaction) did not occur. Furthermore, Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy provides a self-validating check for the alkyne moiety, exhibiting a weak but sharp C C stretching frequency at 2200–2250 cm −1 , which orthogonally supports the 1 H NMR methyl signal.

Self-Validating Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling & Real-Time 19 F NMR Monitoring

Causality Focus: This protocol uses a biphasic solvent system to dissolve both the organic substrates and the inorganic base, which is required to form the reactive hydroxo-palladium intermediate[4].

  • Reaction Assembly: In a nitrogen-flushed Schlenk tube, combine (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid (1.2 equiv), the target aryl halide (1.0 equiv), Pd(dppf)Cl 2​ (0.05 equiv), and K 2​ CO 3​ (2.0 equiv).

  • Solvent Addition: Inject degassed THF/H 2​ O (4:1 v/v, 0.2 M). The presence of water is critical to suppress the formation of unreactive boroxine trimers and facilitate transmetalation.

  • Kinetic Sampling: Stir the mixture at 65 °C. At intervals of 1h, 3h, and 6h, extract a 50 µL aliquot under positive nitrogen pressure.

  • Sample Preparation: Dilute the aliquot with 450 µL of THF- d8​ directly into an NMR tube.

  • 19 F NMR Acquisition: Acquire the spectrum using proton decoupling ( 19 F{ 1 H}) to collapse complex heteronuclear multiplets into sharp singlets[5].

    • Self-Validation Step: To ensure quantitative integration accuracy (±1%), set the relaxation delay (D1) to at least five times the longitudinal relaxation time (T 1​ ) of the fluorine signals[5]. The sum of the starting material and product integrals must remain constant; a deviation indicates the formation of fluorinated side products (e.g., protodeboronation).

Protocol 2: Post-Isolation Spectroscopic Verification
  • Isolation: Quench the completed reaction with water, extract with EtOAc (3x), wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography.

  • NMR Verification: Dissolve 10 mg of the purified biaryl product in CDCl 3​ . Acquire 1 H and 13 C NMR spectra. Verify the 3H integration of the prop-1-ynyl methyl group to ensure the alkyne survived the basic palladium-catalyzed conditions.

  • Orthogonal Validation: Subject the pure compound to High-Resolution Mass Spectrometry (HRMS-ESI) to confirm the [M+H] + mass. Run an ATR-IR spectrum to verify the presence of the 2200 cm −1 C C stretch.

References

  • On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR - Magritek - 2

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI - 4

  • 19Fluorine NMR - Hebrew University of Jerusalem (HUJI) - 5

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia - 1

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM - 3

Sources

Validation

Quantitative NMR (qNMR) analysis for (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid standardization

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the analytical pitfalls associated with functionalized building blocks. Standardizing (2-Fluoro-5-(prop-1-y...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the analytical pitfalls associated with functionalized building blocks. Standardizing (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid —a critical intermediate in Suzuki-Miyaura cross-coupling for API synthesis—presents a unique set of challenges.

Traditional chromatographic methods often fail to provide accurate purity assessments for this class of compounds. This guide objectively compares High-Performance Liquid Chromatography (HPLC) with Quantitative Nuclear Magnetic Resonance (qNMR), detailing why qNMR serves as the absolute, self-validating gold standard for this specific boronic acid.

The Analytical Challenge: Boronic Acid Equilibrium

The core difficulty in standardizing (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid lies in the inherent chemistry of the boronic acid moiety. Depending on ambient humidity and solvent conditions, boronic acids exist in a dynamic equilibrium with their dehydrated cyclic anhydrides, known as boroxines.

When analyzed via HPLC-UV, this equilibrium wreaks havoc on data integrity. The monomer and the boroxine trimer often exhibit vastly different UV response factors and can separate into split peaks or degrade on the column [1]. Consequently, HPLC routinely overestimates or underestimates the true purity of the material.

G Monomer Boronic Acid Monomer (Active API Building Block) Boroxine Boroxine Anhydride (Trimerization Impurity) Monomer->Boroxine Dehydration (-H2O) HPLC HPLC-UV Analysis - Variable UV Response - Split Peaks / Broadening - Inaccurate Purity Monomer->HPLC qNMR qNMR Analysis - Molar Proportionality - Absolute Quantification - High Accuracy Monomer->qNMR Boroxine->HPLC Boroxine->qNMR

Boronic acid-boroxine equilibrium and its impact on analytical quantification methods.

Comparative Analysis: qNMR vs. HPLC

Unlike HPLC, which is a relative method requiring a reference standard of the analyte itself, qNMR is a primary analytical method[2]. It relies on a fundamental physical law: the integrated area of an NMR resonance signal is directly proportional to the molar concentration of the nuclei producing it. Because our target compound contains both distinct protons and a fluorine atom, we can bypass the boroxine issue entirely by quantifying the molar ratio of the entire molecular backbone against a certified internal standard.

Quantitative Performance Comparison Data

The following table summarizes representative standardization data for a single batch of (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid across different analytical platforms:

Analytical MethodPrincipleSusceptibility to BoroxinePrecisionTypical Purity Result
HPLC-UV Chromatographic separation & UV absorbanceHigh (Split peaks, variable response factors)Low to Moderate99.8% (Overestimated)
Acid-Base Titration Stoichiometric reactionModerate (Requires complete monomerization)Moderate95.2% (Variable)
1 H qNMR Absolute molar proportionalityNone (Direct integration of distinct protons)High (<0.5% uncertainty)97.2% (Absolute)
19 F qNMR Absolute molar proportionalityNone (No background interference)High (<0.5% uncertainty)97.1% (Absolute)

Data Interpretation: HPLC-UV overestimates the purity because the boroxine impurity has a significantly different UV response factor compared to the monomeric boronic acid, leading to an underestimation of its concentration by area percent [1]. qNMR provides the true molar composition.

Experimental Methodology: A Self-Validating qNMR Protocol

To establish a truly authoritative standardization, we employ a self-validating system . By calculating the purity independently using both 1 H and 19 F nuclei against two different internal standards, we cross-verify the results. If both purities match, we definitively prove that no hidden impurities are co-resonating under our peaks of interest.

Step 1: Internal Standard (IS) Selection
  • Causality: The IS must be highly pure (NIST-traceable), fully soluble in the chosen solvent, and possess resonances that do not overlap with the analyte [3].

  • For 1 H qNMR: We select Maleic acid . Its olefinic protons appear as a sharp singlet at ~6.26 ppm, perfectly separated from the analyte's aromatic protons (7.0–7.8 ppm) and the propynyl methyl group (~2.0 ppm).

  • For 19 F qNMR: We select 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) . It provides a sharp singlet well separated from the analyte's single aryl fluorine resonance, with zero solvent background interference.

Step 2: Gravimetric Preparation
  • Causality: qNMR is fundamentally a mass-balance technique. The accuracy of the final purity value is strictly limited by the precision of the initial weighings [4].

  • Action: Use a calibrated microbalance (0.001 mg readability) in a draft-free environment. Accurately weigh ~15 mg of the analyte and an equimolar amount of the internal standard into the same vial[5].

Step 3: Co-Dissolution
  • Causality: Complete homogeneity is required to prevent line broadening and integration errors.

  • Action: Add 0.6 mL of high-purity DMSO-d6. DMSO-d6 is chosen because it disrupts hydrogen bonding, fully dissolving both the polar boronic acid moiety and the organic internal standards[4]. Vortex until visually clear.

Step 4: NMR Acquisition Parameters
  • Causality: To maintain the direct proportionality between signal area and concentration, spin saturation must be avoided.

  • Action: Apply a 90° excitation pulse for maximum signal-to-noise. Crucially, set the relaxation delay (D1) to at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing nucleus in the system [3]. This guarantees >99% recovery of macroscopic magnetization to the z-axis between scans.

Step 5: Data Processing & Calculation
  • Causality: Consistent phase and baseline correction ensure the integral area reflects only the target nuclei.

  • Action: Calculate absolute purity using the standard qNMR molar ratio equation, factoring in the molecular weights, integral areas, number of contributing nuclei, and the certified purity of the IS, as established in the [6].

Workflow Step1 1. Gravimetric Preparation Microbalance Weighing of Analyte & Internal Standard Step2 2. Co-Dissolution Complete Solvation in DMSO-d6 (Ensures Homogeneity) Step1->Step2 Step3 3. NMR Acquisition 90° Pulse, D1 > 5*T1 (Prevents Saturation) Step2->Step3 Step4 4. Data Processing Phase/Baseline Correction & Precise Integration Step3->Step4 Step5 5. Purity Calculation Molar Ratio Determination (Self-Validating Output) Step4->Step5

Step-by-step self-validating qNMR workflow for absolute purity determination.

Conclusion

For complex, functionalized building blocks like (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid, relying on HPLC-UV for standardization introduces unacceptable risks due to boroxine equilibrium and variable chromophore responses. By implementing a dual-nuclei ( 1 H and 19 F) qNMR protocol, laboratories can establish a self-validating, absolute quantification system that ensures the highest level of scientific integrity for downstream API synthesis.

References

  • ResolveMass Laboratories. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available at: [Link]

  • Mestrelab Resources. What is qNMR and why is it important? Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available at:[Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid
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